molecular formula C27H29N3O5 B12454255 N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide

N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide

Cat. No.: B12454255
M. Wt: 475.5 g/mol
InChI Key: MUVMMIAESUNKPE-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of tert-butyl and methoxybenzamido groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE typically involves the reaction of 3,5-diaminobenzoic acid with tert-butyl isocyanate and 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 50°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-3,5-BIS(3-METHOXYBENZAMIDO)BENZAMIDE is unique due to the presence of both tert-butyl and methoxybenzamido groups, which confer distinct chemical properties and biological activities. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N-tert-butyl-3,5-bis[(3-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C27H29N3O5/c1-27(2,3)30-26(33)19-12-20(28-24(31)17-8-6-10-22(14-17)34-4)16-21(13-19)29-25(32)18-9-7-11-23(15-18)35-5/h6-16H,1-5H3,(H,28,31)(H,29,32)(H,30,33)

InChI Key

MUVMMIAESUNKPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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